molecular formula C14H11ClN4O B5874322 5-(4-chloro-3-methylphenoxy)-1-phenyl-1H-tetrazole

5-(4-chloro-3-methylphenoxy)-1-phenyl-1H-tetrazole

Cat. No.: B5874322
M. Wt: 286.71 g/mol
InChI Key: GNDMEGRIQZBWAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(4-chloro-3-methylphenoxy)-1-phenyl-1H-tetrazole” is a complex organic molecule. It contains a tetrazole ring, which is a heterocyclic compound consisting of a 5-membered aromatic ring with four nitrogen atoms and one carbon atom . The molecule also contains a phenyl group (a ring of 6 carbon atoms, often represented as “Ph”) and a phenoxy group (a phenyl group bonded to an oxygen atom). The “4-chloro-3-methylphenoxy” part suggests a phenoxy group with a chlorine atom and a methyl group attached to the benzene ring .


Chemical Reactions Analysis

The reactivity of this compound would depend on various factors including its exact structure and the conditions under which it’s used. Tetrazole rings can participate in various reactions such as cycloadditions, and the phenoxy group might undergo reactions typical of ethers .


Physical And Chemical Properties Analysis

Without specific data, we can only predict that its physical and chemical properties would be influenced by factors like its aromaticity, polarity, and the presence of functional groups like the tetrazole ring and the phenoxy group .

Scientific Research Applications

CPT has been studied extensively for its potential applications in scientific research. It has been shown to have antitumor, anti-inflammatory, and analgesic activities. CPT has also been studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, CPT has been investigated for its potential use as a tool for studying the role of tetrazole derivatives in various biological processes.

Mechanism of Action

The mechanism of action of CPT is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain. CPT has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of AChE activity may contribute to the potential therapeutic effects of CPT in neurological disorders.
Biochemical and Physiological Effects:
CPT has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. CPT has also been shown to inhibit the activity of AChE, which may contribute to its potential therapeutic effects in neurological disorders. Additionally, CPT has been shown to have antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using CPT in lab experiments is its potential as a tool for studying the role of tetrazole derivatives in various biological processes. Additionally, CPT has been extensively studied for its potential therapeutic applications, which may make it a useful compound for drug development. However, one limitation of using CPT in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on CPT. One direction is to further investigate its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study the potential of CPT as a tool for studying the role of tetrazole derivatives in various biological processes. Additionally, further research is needed to fully understand the mechanism of action of CPT, which may lead to the development of more effective therapeutic agents. Finally, future research could also investigate the potential of CPT as an antioxidant agent in the treatment of oxidative stress-related diseases.
In conclusion, CPT is a promising chemical compound that has been extensively studied for its potential applications in scientific research. Its antitumor, anti-inflammatory, and analgesic activities, as well as its potential therapeutic applications in neurological disorders, make it a compound of interest for drug development. Further research is needed to fully understand the mechanism of action of CPT and to explore its potential as a tool for studying the role of tetrazole derivatives in various biological processes.

Synthesis Methods

The synthesis of CPT involves the reaction of 4-chloro-3-methylphenol with sodium hydride and then with phenylacetonitrile to form the intermediate compound. This intermediate compound is then reacted with sodium azide to produce CPT. The synthesis of CPT is a multi-step process that requires careful control of reaction conditions to obtain high yields of the desired product.

Safety and Hazards

The safety and hazards would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed based on Material Safety Data Sheet (MSDS) guidelines .

Properties

IUPAC Name

5-(4-chloro-3-methylphenoxy)-1-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O/c1-10-9-12(7-8-13(10)15)20-14-16-17-18-19(14)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDMEGRIQZBWAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=NN=NN2C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.